1,3-Bis(trichlorosilyl)propane
Overview
Description
1,3-Bis(trichlorosilyl)propane is an organosilicon compound with the molecular formula C₃H₆Cl₆Si₂. It is a colorless liquid that is primarily used in the synthesis of various silicon-based materials. The compound is characterized by the presence of two trichlorosilyl groups attached to a propane backbone, making it a versatile reagent in organosilicon chemistry .
Biochemical Analysis
Biochemical Properties
The compound is primarily used in the synthesis of other chemicals
Molecular Mechanism
It is known that the compound has a high reactivity , which could potentially lead to interactions with various biomolecules
Temporal Effects in Laboratory Settings
The compound is stable under normal conditions
Metabolic Pathways
The compound is used in the synthesis of other chemicals , suggesting that it could potentially be involved in various metabolic pathways
Transport and Distribution
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(trichlorosilyl)propane can be synthesized through the reaction of 1,3-dichloropropane with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilyl groups. The general reaction is as follows:
ClCH2CH2CH2Cl+2HSiCl3→Cl3SiCH2CH2CH2SiCl3+2HCl
The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(trichlorosilyl)propane undergoes various chemical reactions, including:
Hydrolysis: The trichlorosilyl groups can be hydrolyzed to form silanols, which can further condense to form siloxanes.
Substitution: The chlorine atoms in the trichlorosilyl groups can be substituted with other nucleophiles, such as alkoxides or amines.
Reduction: The compound can be reduced to form hydrosilanes.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Alcohols, amines, or other nucleophiles in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Silanols and siloxanes.
Substitution: Alkoxysilanes or aminosilanes.
Reduction: Hydrosilanes
Scientific Research Applications
1,3-Bis(trichlorosilyl)propane is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of siloxane polymers and other silicon-based materials.
Biology: In the modification of biomolecules for enhanced stability and functionality.
Medicine: In the development of drug delivery systems and medical implants.
Industry: In the production of coatings, adhesives, and sealants with improved properties
Mechanism of Action
The mechanism of action of 1,3-Bis(trichlorosilyl)propane involves the reactivity of the trichlorosilyl groups. These groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. The compound can also participate in substitution reactions, where the chlorine atoms are replaced by other functional groups, allowing for the creation of a wide range of silicon-based materials .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(trichlorosilyl)ethane
- 1,6-Bis(trichlorosilyl)hexane
- Tetrakis(trichlorosilyl)methane
Uniqueness
1,3-Bis(trichlorosilyl)propane is unique due to its specific molecular structure, which provides a balance between reactivity and stability. This makes it particularly useful in the synthesis of siloxane polymers and other silicon-based materials. Compared to similar compounds, it offers distinct advantages in terms of ease of handling and versatility in chemical reactions .
Properties
IUPAC Name |
trichloro(3-trichlorosilylpropyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl6Si2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDKTCCADNRZEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459957 | |
Record name | 1,3-BIS(TRICHLOROSILYL)PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18171-50-1 | |
Record name | 1,3-BIS(TRICHLOROSILYL)PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(trichlorosilyl)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-bis(trichlorosilyl)propane in synthesizing novel materials?
A1: this compound acts as a bridging agent in synthesizing dumbbell-shaped polyhedral oligomeric silsesquioxane (POSS) derivatives. [] It reacts with hepta(3,3,3-trifluoropropyl)tricycloheptasiloxane trisodium silanolate (F7-Na), leading to the formation of a C3-linked POSS structure denoted as POSS-DP. [] This specific structure contributes to the material's ability to form transparent films with desirable optical properties.
Q2: How does the structure of POSS-DP, synthesized using this compound, affect its film-forming properties?
A2: While the provided research doesn't delve into the exact mechanism, it highlights that POSS-DP, formed using this compound, readily forms transparent films upon spin coating and baking. [] This contrasts with the opaque films produced by the C2-linked POSS derivative (POSS-DE), suggesting that the length of the aliphatic chain introduced by the bridging agent plays a crucial role in dictating the material's film-forming properties and resulting optical clarity. [] This highlights the importance of this compound in designing POSS derivatives with tailored material characteristics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.